

(Hydroxymethyl)ferrocene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrocene, (hydroxymethyl)-(9CI)

Cat. No.: B8798815

[Get Quote](#)

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Organometallic Compound

(Hydroxymethyl)ferrocene, a key derivative of ferrocene, serves as a versatile building block in organometallic chemistry with significant potential in materials science, drug development, and electrochemical applications. Its unique structure, combining the stable ferrocene scaffold with a reactive hydroxymethyl group, allows for a wide range of chemical modifications and functionalizations. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

(Hydroxymethyl)ferrocene is chemically identified by the CAS Number 1273-86-5. While it is commonly referred to by this name, it is also known by its IUPAC name, Ferrocenemethanol, and other synonyms such as Ferrocenylcarbinol.

A summary of its key physical and chemical properties is presented below:

Property	Value
CAS Number	1273-86-5
IUPAC Name	Ferrocenemethanol
Synonyms	(Hydroxymethyl)ferrocene, Ferrocenylcarbinol
Molecular Formula	C ₁₁ H ₁₂ FeO
Molecular Weight	216.06 g/mol
Appearance	Yellow to orange powder or needles
Melting Point	79-81 °C

Spectroscopic Data

The structural characterization of (hydroxymethyl)ferrocene is confirmed through various spectroscopic techniques. The following table summarizes key ¹H NMR data.

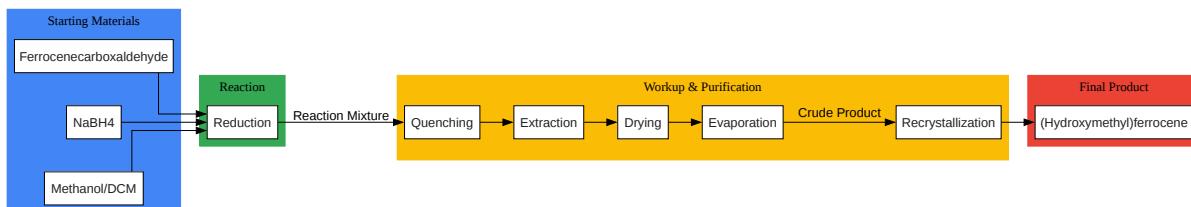
Proton	Chemical Shift (δ, ppm)
Unsubstituted Cp ring	4.19 (s, 5H)
Substituted Cp ring	4.15 (m, 2H), 4.10 (m, 2H)
-CH ₂ -	4.05 (s, 2H)
-OH	1.75 (s, 1H)

Synthesis of (Hydroxymethyl)ferrocene

A common and effective method for the synthesis of (hydroxymethyl)ferrocene involves the reduction of ferrocenecarboxaldehyde.

Experimental Protocol: Reduction of Ferrocenecarboxaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of (hydroxymethyl)ferrocene.


Materials:

- Ferrocenecarboxaldehyde
- Sodium borohydride (NaBH_4)
- Methanol
- Dichloromethane
- Water
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

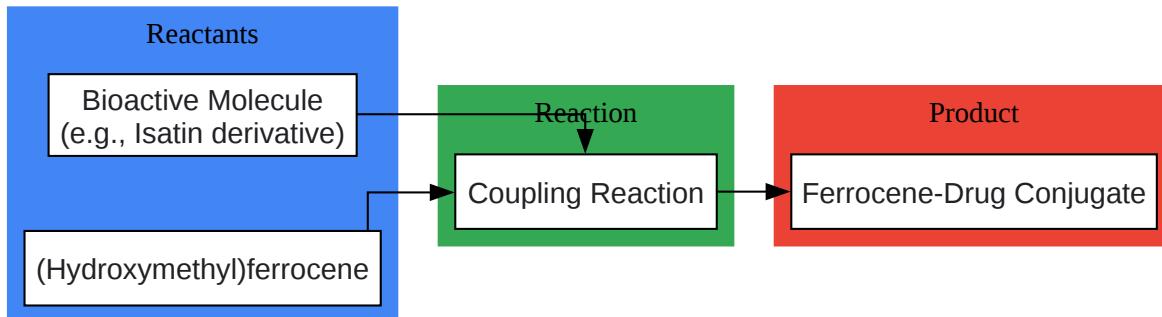
Procedure:

- Dissolve ferrocenecarboxaldehyde in a mixture of methanol and dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution.
- Allow the reaction to proceed for several hours at room temperature.
- Quench the reaction by the slow addition of water.
- Extract the aqueous mixture with dichloromethane using a separatory funnel.
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting solid can be purified by recrystallization from a suitable solvent such as hexane to yield pure (hydroxymethyl)ferrocene.

[Click to download full resolution via product page](#)

Workflow for the synthesis of (hydroxymethyl)ferrocene.


Applications in Drug Development

(Hydroxymethyl)ferrocene is a valuable precursor in the synthesis of novel drug candidates, particularly in the fields of oncology and infectious diseases. The ferrocene moiety can enhance the biological activity of organic molecules, and the hydroxymethyl group provides a convenient handle for conjugation.

Synthesis of Ferrocene-Drug Conjugates

The hydroxyl group of (hydroxymethyl)ferrocene can be readily derivatized to link it to various bioactive molecules, such as isatin, to create conjugates with potential antiproliferative activity.

[1]

[Click to download full resolution via product page](#)

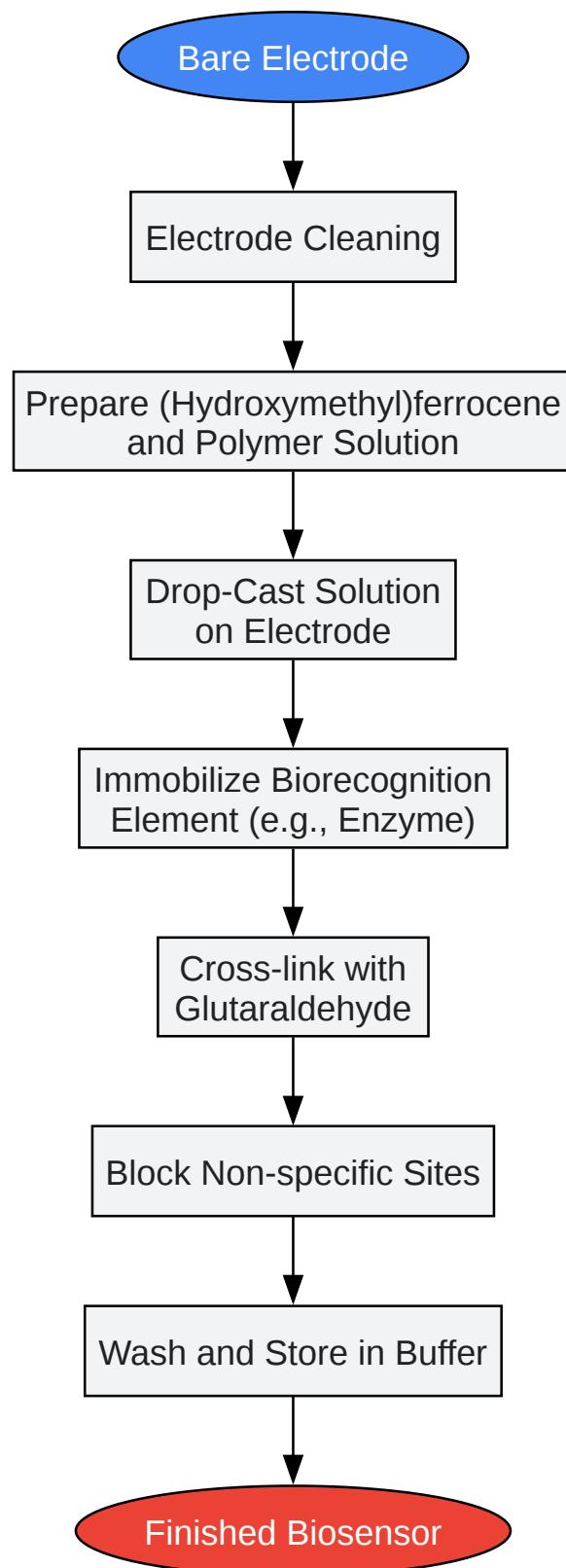
Synthesis of ferrocene-drug conjugates.

Applications in Biosensors

The reversible electrochemical properties of the ferrocene/ferrocenium redox couple make (hydroxymethyl)ferrocene an excellent candidate for use as a redox mediator in electrochemical biosensors. It facilitates electron transfer between the biological recognition element and the electrode surface.

Experimental Protocol: Fabrication of a (Hydroxymethyl)ferrocene-Modified Electrode for Biosensing

This protocol describes the general steps for modifying an electrode with (hydroxymethyl)ferrocene for use in an amperometric biosensor.


Materials:

- Bare electrode (e.g., glassy carbon, screen-printed carbon)
- (Hydroxymethyl)ferrocene solution
- Polymer matrix (e.g., Nafion, chitosan)

- Biorecognition element (e.g., enzyme, antibody)
- Cross-linking agent (e.g., glutaraldehyde)
- Phosphate buffer solution (PBS)

Procedure:

- Electrode Cleaning: Thoroughly clean the surface of the bare electrode.
- Immobilization of (Hydroxymethyl)ferrocene:
 - Prepare a solution of (hydroxymethyl)ferrocene and a polymer matrix.
 - Drop-cast a small volume of this solution onto the cleaned electrode surface.
 - Allow the solvent to evaporate, forming a film.
- Immobilization of Biorecognition Element:
 - Apply a solution containing the biorecognition element onto the modified electrode.
 - Use a cross-linking agent to covalently bind the biorecognition element to the polymer matrix.
- Blocking: Block any remaining active sites on the electrode surface to prevent non-specific binding.
- Washing and Storage: Rinse the electrode with PBS to remove any unbound material and store it in buffer until use.

[Click to download full resolution via product page](#)

Fabrication of a ferrocene-based biosensor.

Conclusion

(Hydroxymethyl)ferrocene is a cornerstone of modern organometallic chemistry, offering a gateway to a vast array of functional materials and bioactive compounds. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers. The continued exploration of its derivatives and their applications promises to yield further innovations in medicine, diagnostics, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(Hydroxymethyl)ferrocene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8798815#cas-number-and-iupac-name-for-hydroxymethyl-ferrocene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com